Cas no 1436-27-7 (2,5-Piperazinedione,3,6-bis(2-methylpropyl)-)

1436-27-7 structure
Nome del prodotto:2,5-Piperazinedione,3,6-bis(2-methylpropyl)-
2,5-Piperazinedione,3,6-bis(2-methylpropyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,5-Piperazinedione,3,6-bis(2-methylpropyl)-
- Cyclo(Leu-Leu)
- 3,6-bis(2-methylpropyl)piperazine-2,5-dione
- 3,6-Diisobutylhexahydropyrazine-2,5-dione
- (3S,6S)-3,6-Diisobutyl-2,5-dioxohexahydropyrazine
- (3S,6S)-3,6-diisobutylpiperazine-2,5-dione
- 2,3,6-bis(2-methylpropyl)
- 2,5-Piperazinedione,3,6-bis(2-methylpropyl)
- 3,6-Diisobutyl-2,5-piperazinedione
- cyclo-(L-leucyl-L-leucine)
- cyclo(L-Leu-L-Leu)
- cyclo[(S)-Leu-(S)-Leu]
- 3,6-Diisobutylpiperazine-2,5-dione
- 3,6-Bis(2-methylpropyl)-2,5-piperazinedione
- 1436-27-7
- AKOS014213427
- FT-0665373
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
- (l,l)-cis-3,6-Diisobutylpiperazine-2,5-dione
- 2, 3,6-bis(2-methylpropyl)-
- NSC-241085
- 3,6-bis-(2-methylpro-pyl)-piperazine-2,5-dione
- 3,6-Bis(2-methylpropyl)-3,6-dihydropyrazine-2,5-diol
- DTXSID60931962
- NSC241085
- 3,6-Diisobutyl-2,5-piperazinedione #
- NSC 241085
- SCHEMBL163425
- FS-6956
- Leucinimid
- 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-, trans-
- Cyclo(Leu-Leu)3,6-bis(2-methylpropyl)piperazine-2,5-dione; cyclo(Leu-Leu); 3,6-Diisobutylhexahydropyrazine-2,5-dione
- 1ST183732
-
- Inchi: InChI=1S/C12H22N2O2/c1-7(2)5-9-11(15)14-10(6-8(3)4)12(16)13-9/h7-10H,5-6H2,1-4H3,(H,13,16)(H,14,15)
- Chiave InChI: XWYXUMDVQIOAPR-UHFFFAOYSA-N
- Sorrisi: CC(CC1NC(=O)C(CC(C)C)NC1=O)C
Proprietà calcolate
- Massa esatta: 226.16800
- Massa monoisotopica: 226.168
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 16
- Conta legami ruotabili: 4
- Complessità: 246
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 2
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 58.2A^2
- XLogP3: 2.1
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 0.969
- Punto di ebollizione: 445.2°C at 760 mmHg
- Punto di infiammabilità: 177.9°C
- Indice di rifrazione: 1.448
- PSA: 58.20000
- LogP: 1.71940
2,5-Piperazinedione,3,6-bis(2-methylpropyl)- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN90288-10mg |
Cyclo(Leu-Leu) |
1436-27-7 | >=98% | 10mg |
$238 | 2023-09-19 | |
TargetMol Chemicals | TN6681-10mg |
Cyclo(Leu-Leu) |
1436-27-7 | 10mg |
¥ 4370 | 2024-07-20 | ||
A2B Chem LLC | AF03507-10mg |
3,6-Diisobutylhexahydropyrazine-2,5-dione |
1436-27-7 | 98% | 10mg |
$1320.00 | 2024-04-20 | |
TargetMol Chemicals | TN6681-1 mL * 10 mM (in DMSO) |
Cyclo(Leu-Leu) |
1436-27-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 3020 | 2023-09-15 | |
TargetMol Chemicals | TN6681-10 mg |
Cyclo(Leu-Leu) |
1436-27-7 | 98% | 10mg |
¥ 4,370 | 2023-07-11 | |
ChemFaces | CFN90288-10mg |
Cyclo(Leu-Leu) |
1436-27-7 | >=98% | 10mg |
$332 | 2021-07-22 | |
TargetMol Chemicals | TN6681-1 ml * 10 mm |
Cyclo(Leu-Leu) |
1436-27-7 | 1 ml * 10 mm |
¥ 3020 | 2024-07-20 |
2,5-Piperazinedione,3,6-bis(2-methylpropyl)- Letteratura correlata
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Qi Qu,Jing Wang,Chuan Zeng,Zhimin He RSC Adv., 2021,11, 22744-22750
1436-27-7 (2,5-Piperazinedione,3,6-bis(2-methylpropyl)-) Prodotti correlati
- 1354009-33-8((R)-3-(Carboxymethyl-cyclopropyl-amino)-pyrrolidine-1-carboxylic acid benzyl ester)
- 80-65-9(3-amino-1,3-oxazolidin-2-one)
- 2680586-96-1(2-(1-methoxycyclobutyl)-2-{(prop-2-en-1-yloxy)carbonylamino}acetic acid)
- 851126-49-3(4-(4-chlorophenyl)sulfanyl-3-methyl-1-phenyl-1H-pyrazol-5-yl 3-phenylpropanoate)
- 1391256-19-1(7-Fluorothiochroman)
- 1047620-36-9(4-Amino-N-(4-methoxyphenyl)benzenesulfonamide hydrochloride)
- 100431-21-8((R)-Mesityl Phenyl Sulfoxide)
- 441291-50-5(N-[(2E)-4-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4-dimethylbenzamide)
- 163685-38-9(ortho-Metoprolol)
- 34566-05-7((2R)-octan-2-amine)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso

Hebei Ganmiao New material Technology Co., LTD
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
